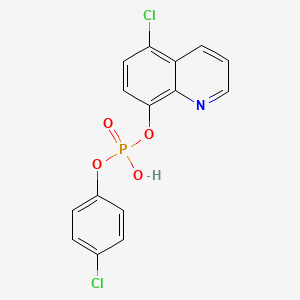

4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate

CAS No.:

Cat. No.: VC18476845

Molecular Formula: C15H10Cl2NO4P

Molecular Weight: 370.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10Cl2NO4P |

|---|---|

| Molecular Weight | 370.1 g/mol |

| IUPAC Name | (4-chlorophenyl) (5-chloroquinolin-8-yl) hydrogen phosphate |

| Standard InChI | InChI=1S/C15H10Cl2NO4P/c16-10-3-5-11(6-4-10)21-23(19,20)22-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H,(H,19,20) |

| Standard InChI Key | YYSQHCKKOXEXLJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)OP(=O)(O)OC3=CC=C(C=C3)Cl)Cl |

Introduction

Chemical Identification and Structural Characteristics

Molecular and Structural Data

The compound features a quinoline backbone substituted with chlorine atoms at the 5- and 8-positions, a 4-chlorophenyl group at the 2-position, and a hydrogen phosphate moiety. Key structural parameters include:

The quinoline core contributes to its aromaticity and planarity, while the chlorine substituents enhance lipophilicity and electronic stability . The hydrogen phosphate group introduces polarity, influencing solubility and reactivity .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a multi-step process involving cyclization and phosphorylation. A patent by Takaku et al. (1982) outlines a method using 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol as starting materials, with methacrylaldehyde and hydrochloric acid as solvents . The reaction proceeds as follows:

-

Cyclization:

-

Phosphorylation:

Optimized Conditions:

Industrial-Scale Production

Example from a 1,000 L reactor :

-

Inputs: 500 kg of 30% HCl, 71.7 kg 4-chloro-2-aminophenol, 43.3 kg 4-chloro-2-nitrophenol.

-

Output: 94.2 kg product (99% purity).

-

Key Steps: Crystallization at room temperature, activated carbon decolorization, and pH adjustment to neutrality .

Physicochemical and Spectroscopic Properties

Spectral Data

-

FT-IR: Peaks at 3055 cm (C-H aromatic), 1697 cm (P=O), and 1558 cm (C=C quinoline) .

-

NMR: NMR (DMSO-d6): δ 8.52 (d, 1H, quinoline-H), 7.89–7.45 (m, 6H, aromatic-H) .

Solubility and Stability

-

Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMSO, DMF) .

-

Stability: Stable under inert atmospheres; hydrolyzes in alkaline conditions due to the phosphate ester .

Pharmaceutical and Biological Applications

Antimicrobial Activity

Chlorinated quinolines demonstrate broad-spectrum antimicrobial effects. For example:

-

MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Mechanism: Disruption of microbial membrane integrity via lipophilic interactions .

Industrial and Research Relevance

Intermediate in Organic Synthesis

The compound serves as a precursor for:

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume